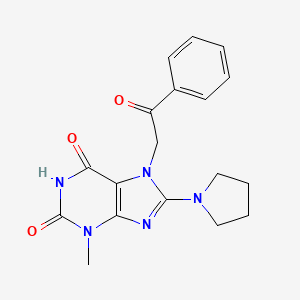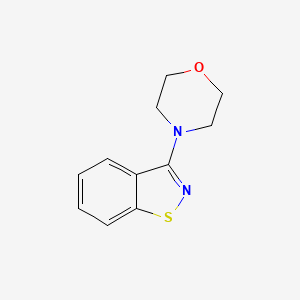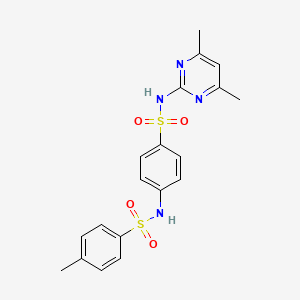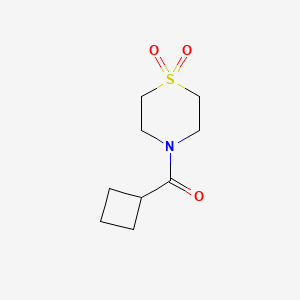
benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate
Übersicht
Beschreibung
Benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate, also known as BDC, is a synthetic chemical compound belonging to the class of chromene carboxylates. It is a white crystalline compound that has a melting point of 125-127 °C. BDC has been studied extensively for its potential applications in various scientific fields, such as medicine, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has been studied extensively for its potential applications in various scientific fields. In medicine, benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has been found to be a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of acetylcholine in the body. benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has also been studied for its potential use in pharmacology, where it has been found to be effective in inhibiting the growth of cancer cells. In biochemistry, benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has been found to be an effective inhibitor of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins.
Wirkmechanismus
Benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate works by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of acetylcholine, a neurotransmitter that plays an important role in the functioning of the nervous system. When benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate binds to AChE, it prevents the breakdown of acetylcholine, which results in an increase in the concentration of acetylcholine in the body. This leads to an increase in nerve activity, which can cause a variety of effects, including increased alertness, improved cognitive function, and increased muscle strength.
Biochemical and Physiological Effects
benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has been found to have a number of biochemical and physiological effects on the body. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of acetylcholine in the body. This leads to an increase in the concentration of acetylcholine in the body, resulting in increased alertness, improved cognitive function, and increased muscle strength. benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has also been found to be an effective inhibitor of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Inhibition of this enzyme leads to decreased inflammation, which can be beneficial for a variety of conditions, such as arthritis and asthma.
Vorteile Und Einschränkungen Für Laborexperimente
The use of benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it can be synthesized in the laboratory in a relatively short amount of time. Additionally, it is a potent inhibitor of AChE and COX, which makes it an ideal compound for studying the effects of these enzymes on various biological processes. However, there are some limitations to the use of benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate in laboratory experiments. It is a relatively new compound, and there is still a lack of data regarding its long-term effects on the body. Additionally, it is a relatively unstable compound, and it can degrade quickly when exposed to light or heat.
Zukünftige Richtungen
There are several potential future directions for the study of benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate. One direction is to further explore its potential applications in medicine, pharmacology, and biochemistry. Additionally, further research could be done to determine the long-term effects of benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate on the body, as well as its potential toxicity. Additionally, further research could be done to explore the potential of benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate as a drug delivery vehicle, as well as its potential applications in the field of nanotechnology. Finally, further research could be done to explore the potential of benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate as a catalyst for chemical reactions.
Synthesemethoden
Benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate can be synthesized in the laboratory through a reaction between 6-bromo-2-oxo-2H-chromene-3-carboxylic acid, benzyl bromide, and sodium hydroxide. The reaction is carried out in an aqueous solution at 80-90 °C for 30 minutes. The reaction yields benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate in a pure form.
Eigenschaften
IUPAC Name |
benzyl 6,8-dibromo-2-oxochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Br2O4/c18-12-6-11-7-13(17(21)23-15(11)14(19)8-12)16(20)22-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIMRLNBBYKVSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Br2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360403 | |
| Record name | F0777-0519 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate | |
CAS RN |
5642-33-1 | |
| Record name | F0777-0519 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(5-{7-methylimidazo[1,2-a]pyridin-2-yl}-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B6423820.png)

![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B6423838.png)
![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-fluorobenzoate](/img/structure/B6423843.png)
![6-{[(3-methylphenyl)methyl]sulfanyl}-9H-purine](/img/structure/B6423847.png)

![7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-[(2-methylpropyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6423867.png)

![3-{4-[(naphthalen-1-yl)methoxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B6423881.png)

![7-[(3-fluorophenyl)[(pyridin-2-yl)amino]methyl]quinolin-8-ol](/img/structure/B6423889.png)
![2-({3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetamide](/img/structure/B6423908.png)
![N-[4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6423913.png)
![2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6423917.png)